![molecular formula C7H5BrFIO B12850255 2-Bromo-4-fluoro-5-iodoanisole](/img/structure/B12850255.png)
2-Bromo-4-fluoro-5-iodoanisole
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Overview
Description
2-Bromo-4-fluoro-5-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-iodoanisole typically involves multi-step organic reactions. One common method starts with the halogenation of anisole. The process can be outlined as follows:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the ortho or para position relative to the methoxy group.
Fluorination: The brominated anisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the desired position.
Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert
Biological Activity
2-Bromo-4-fluoro-5-iodoanisole is a halogenated anisole derivative characterized by the presence of bromine, fluorine, and iodine substituents on its aromatic ring. This unique combination enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound's molecular formula contributes to its distinctive chemical properties, making it a subject of ongoing research regarding its biological activity.
The compound appears as a white crystalline solid and is known for its role as an intermediate in organic synthesis. Its halogenated structure is believed to confer anti-tumor and anti-inflammatory properties, making it a candidate for drug development. The following table summarizes the structural characteristics of related compounds:
Compound Name | Structure Description |
---|---|
2-Bromoanisole | Lacks iodine; contains only bromine. |
4-Iodoanisole | Lacks bromine; contains only iodine. |
3,5-Dibromoanisole | Contains two bromine atoms; no fluorine or iodine. |
This compound | Contains bromine, fluorine, and iodine; unique reactivity. |
Biological Activity
Preliminary studies have shown that this compound exhibits various biological activities:
- Anti-Tumor Activity : Research indicates that the compound may interact with specific biological pathways involved in tumor growth inhibition. Its halogenated nature could enhance its ability to disrupt cellular processes associated with cancer proliferation.
- Anti-Inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, suggesting applications in treating conditions such as arthritis or other inflammatory diseases.
- Mechanism of Action : The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the halogen substituents may facilitate interactions with enzymes or receptors involved in these pathways.
Case Studies
Several studies have explored the biological implications of this compound:
- Tumor Inhibition Studies : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to other halogenated anisoles.
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, such as cytokines and prostaglandins, suggesting a mechanism involving the modulation of immune responses.
- Synthetic Applications : The compound has been utilized as a reagent in synthetic organic chemistry to create more complex molecules, highlighting its versatility beyond biological applications.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Drug Development : Further investigation into its pharmacokinetics and toxicity profiles will be essential for evaluating its potential as a therapeutic agent.
- Mechanistic Studies : Detailed studies focusing on the molecular interactions between this compound and specific biological targets will enhance understanding of its action mechanisms.
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
HOSVTHJIJSHZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)I |
Origin of Product |
United States |
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